molecular formula C20H29N7O B5605910 6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine

カタログ番号: B5605910
分子量: 383.5 g/mol
InChIキー: VYQQZKCSOGZARV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core substituted with ethyl and methyl groups at positions 6 and 4, respectively. The quinazolin-2-amine moiety is linked to a 1,3,5-triazin-2-yl group, which is further functionalized with a 2-(morpholin-4-yl)ethyl side chain.

The compound’s molecular formula is C₁₉H₂₇N₇O, with a molecular weight of 369.47 g/mol (calculated from ). Its morpholinyl and triazine components may enhance solubility and binding affinity to biological targets, while the ethyl and methyl groups on the quinazoline core could influence steric and electronic interactions in receptor binding .

特性

IUPAC Name

6-ethyl-4-methyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-3-16-4-5-18-17(12-16)15(2)23-20(24-18)25-19-21-13-27(14-22-19)7-6-26-8-10-28-11-9-26/h4-5,12H,3,6-11,13-14H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQQZKCSOGZARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCN4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, methylamine, and diethylene glycol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

科学的研究の応用

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it has been explored for its potential as an antitumor agent. Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. The quinazoline moiety is often associated with inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways.

Case Study: Antitumor Activity
A study evaluated derivatives of quinazoline compounds for their ability to inhibit cancer cell growth. The results indicated that modifications on the quinazoline ring significantly influenced the cytotoxicity against human breast cancer cells (MDA-MB-231). The specific derivative containing the morpholinyl group showed enhanced activity compared to other analogs .

Antimicrobial Properties

Research has indicated that quinazoline derivatives possess antimicrobial properties. The incorporation of morpholine and triazine moieties may enhance these effects by increasing solubility and bioavailability.

Case Study: Antimicrobial Efficacy
In a comparative study of various quinazoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory activity. The presence of the morpholine group was hypothesized to contribute to membrane permeability, facilitating better interaction with bacterial cells .

Neurological Research

The structural features of this compound suggest potential applications in neurological research. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of quinazoline derivatives in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro, suggesting a role in developing treatments for conditions like Alzheimer's disease .

Data Tables

Application Area Mechanism/Activity Notable Findings
Antitumor ActivityTyrosine kinase inhibitionEnhanced cytotoxicity in breast cancer cells
Antimicrobial ActivityMembrane permeability enhancementSignificant inhibition against S. aureus and E. coli
Neuroprotective EffectsProtection against oxidative stressReduced neuronal damage in vitro

作用機序

The mechanism by which 6-ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s specific bioactivity .

類似化合物との比較

Substitutions on the Quinazoline Core

The target compound is structurally related to several analogues with variations in substituents:

Compound Name Substituents (Quinazoline) Triazine Substituent Molecular Weight (g/mol) Key Reference
6-Ethyl-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine 6-ethyl, 4-methyl 5-[2-(morpholin-4-yl)ethyl] 369.47
N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methyl-2-quinazolinamine 6-ethoxy, 4-methyl 5-benzyl 376.46
6-Chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine 6-chloro, 4-phenyl 5-[3-(morpholin-4-yl)propyl] 466.00
4,6-Dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine 4,6-dimethyl 5-[2-(morpholin-4-yl)ethyl] 369.47

Key Observations :

  • Ethoxy and chloro substituents (e.g., ) increase molecular weight and alter electronic properties compared to ethyl/methyl groups.

Modifications on the Triazine-Morpholine Moiety

The morpholine ring and triazine linker are critical for solubility and pharmacokinetics:

Compound Name Morpholine Position Triazine Substitution Pattern Yield (%) Melting Point (°C) Reference
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine (5a) Directly linked to quinazoline N-phenyl 78 188–190
6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (5j) 2-(morpholin-4-yl) Dibromo-quinazoline, 4-bromophenyl 58 212–214
Target Compound Via ethyl linker to triazine 5-[2-(morpholin-4-yl)ethyl]

Key Observations :

  • Direct attachment of morpholine to quinazoline () simplifies synthesis but may reduce conformational flexibility compared to ethyl-linked derivatives .
  • Bromine substituents () enhance halogen bonding but increase molecular weight and reduce solubility.

Pharmacological Activity

While direct pharmacological data for the target compound is unavailable, related compounds exhibit diverse activities:

  • Morpholinyl-quinazolines (): Demonstrated analgesic activity via central and peripheral pathways in rodent models .
  • Brominated derivatives (): Enhanced binding to kinases due to halogen interactions but showed reduced bioavailability .

Inference for Target Compound : The ethyl-morpholinyl triazine linker may balance solubility and target affinity, while the 6-ethyl-4-methylquinazoline core could optimize steric compatibility with hydrophobic enzyme pockets.

Q & A

Q. What synthetic strategies are employed for quinazoline derivatives incorporating morpholine and triazine moieties?

Answer: The synthesis typically involves multi-step reactions starting with the functionalization of the quinazoline core. Key steps include:

  • Substitution reactions : Morpholine derivatives are introduced via nucleophilic substitution or condensation, as seen in the synthesis of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives .
  • Triazine coupling : The 1,3,5-triazin-2-yl group is attached through amination or alkylation reactions, often requiring catalysts like triethylamine .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with 5% MeOH in DCM) is used to isolate intermediates .
    Characterization relies on IR (C=N, N-H stretches at 1600–1650 cm⁻¹), 1^1H/13^13C NMR (quinazoline protons at δ 6.20–7.50 ppm, morpholine protons at δ 3.0–3.80 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 308–545) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.20–7.50 ppm for quinazoline), morpholine protons (δ 3.0–3.80 ppm), and ethyl/methyl groups (δ 1.20–2.50 ppm). 13^13C NMR confirms tertiary carbons (e.g., C=N at δ 155–165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C29_{29}H37_{37}ClFN5_5O4_4 has MW 574.09) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ confirm C=N and C=C bonds, while N-H stretches appear at 3300–3500 cm⁻¹ .

Q. How is preliminary pharmacological screening conducted for quinazoline-triazine hybrids?

Answer:

  • In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization or ELISA .
  • Antioxidant activity : DPPH radical scavenging assays at 517 nm, with IC50_{50} values compared to ascorbic acid .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50_{50} values .

Advanced Research Questions

Q. How can 3D-QSAR models optimize substituent effects on biological activity?

Answer:

  • Data collection : Compile IC50_{50} values and structural descriptors (e.g., steric, electronic) for analogs like 5a–5j .
  • Model building : Use software (e.g., CoMFA, CoMSIA) to correlate substituent properties (e.g., bromo, chloro, methoxy) with activity. Contour maps highlight regions where bulky groups enhance binding (e.g., 6,7-dibromo derivatives in 5j improve kinase inhibition) .
  • Validation : Cross-validate with a test set (R2^2 > 0.8) and synthesize predicted high-activity compounds (e.g., electron-withdrawing groups at C4 of quinazoline) .

Q. What methodologies resolve contradictions in biological activity across structurally similar derivatives?

Answer:

  • Meta-analysis : Compare datasets from multiple studies (e.g., 5a–5u in ). Identify outliers using statistical tools (e.g., Grubbs’ test).
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to assess binding modes. For example, morpholine’s oxygen may form hydrogen bonds with kinase active sites, but steric hindrance from ethyl groups in 5f could reduce efficacy .
  • Dose-response refinement : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. How are computational tools integrated into the design of analogs with improved pharmacokinetics?

Answer:

  • ADME prediction : Software like SwissADME calculates logP (target <5), aqueous solubility (ESOL model), and CYP450 inhibition. For example, reducing logP via polar substituents (e.g., –OH in 5d) enhances solubility .
  • Molecular dynamics (MD) : Simulate compound-receptor interactions over 100 ns to assess stability. Morpholine’s conformational flexibility may improve binding entropy .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., replacing chloro with methoxy in 5b vs. 5e) .

Q. What strategies validate the role of the triazine-morpholine linker in target engagement?

Answer:

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the linker. UV irradiation crosslinks the compound to its target, identified via SDS-PAGE and mass spectrometry .
  • SAR studies : Synthesize analogs with truncated linkers (e.g., removing the ethyl group) and compare IC50_{50} values. Reduced activity in truncated analogs confirms the linker’s importance .
  • X-ray crystallography : Resolve co-crystal structures with the target protein (e.g., EGFR) to visualize linker interactions .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data between in vitro and in vivo models?

Answer:

  • Bioavailability assessment : Measure plasma concentrations via LC-MS/MS. Low oral bioavailability (e.g., <20%) may explain reduced in vivo efficacy despite high in vitro activity .
  • Metabolite profiling : Identify hepatic metabolites using microsomal incubations (e.g., human liver microsomes). Rapid demethylation of methoxy groups (as in 5e) may deactivate the compound .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) and track accumulation in target tissues .

Methodological Best Practices

  • Synthetic reproducibility : Use anhydrous conditions for morpholine coupling to prevent hydrolysis .
  • Analytical rigor : Validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
  • Data transparency : Report negative results (e.g., low-yield reactions in 5d at 59% ) to guide optimization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。